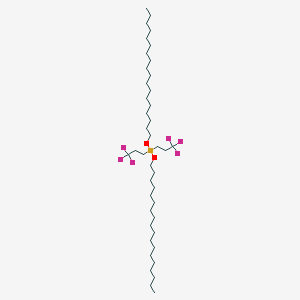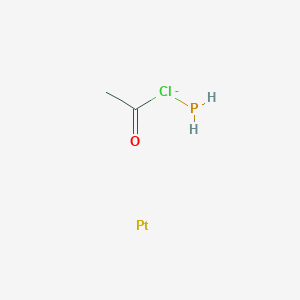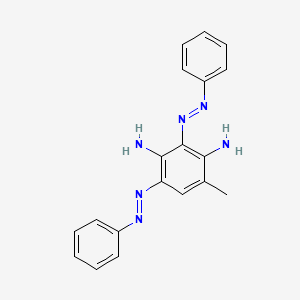
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- is an organic compound with the molecular formula C20H18N4. It is a derivative of benzenediamine, featuring two phenylazo groups attached to the benzene ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- typically involves the diazotization of 4-methyl-1,3-benzenediamine followed by azo coupling with aniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with nucleophiles: The azo groups can react with nucleophiles, leading to the formation of new compounds.
Electron transfer: The compound can participate in electron transfer reactions, influencing redox processes in biological systems.
類似化合物との比較
Similar Compounds
- 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
- 1,3-Benzenediamine, 4-(phenylazo)-
- 1,2-Benzenediamine, 4-methyl-
Uniqueness
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- is unique due to its dual phenylazo groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific color properties and chemical behavior.
特性
CAS番号 |
63517-76-0 |
|---|---|
分子式 |
C19H18N6 |
分子量 |
330.4 g/mol |
IUPAC名 |
4-methyl-2,6-bis(phenyldiazenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C19H18N6/c1-13-12-16(24-22-14-8-4-2-5-9-14)18(21)19(17(13)20)25-23-15-10-6-3-7-11-15/h2-12H,20-21H2,1H3 |
InChIキー |
IQUYSOPODICLOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


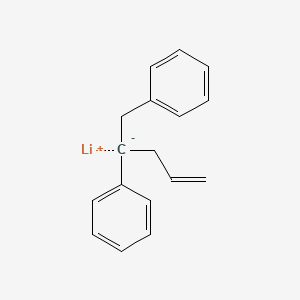
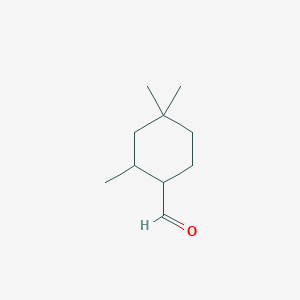

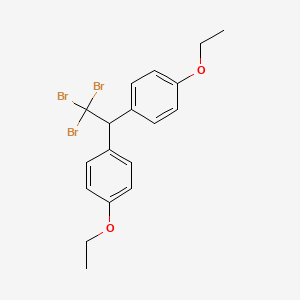
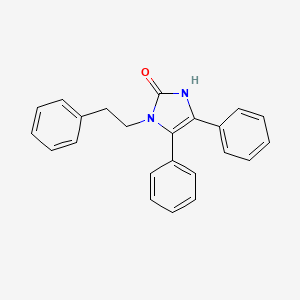

![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)
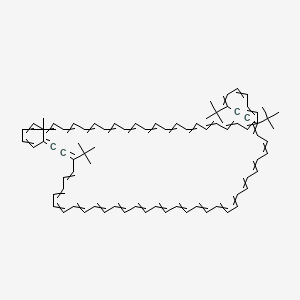


![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
